molecular formula C16H25BrN4O2Si B13959070 2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No.: B13959070
M. Wt: 413.38 g/mol
InChI Key: ZYEDXUGCYDTQLE-UHFFFAOYSA-N
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Description

2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyrazine core, which is a bicyclic structure known for its biological activity. The presence of bromine, isopropyl, and trimethylsilyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyrazine core and introduce the bromine atom through a bromination reaction. The isopropyl group can be added via an alkylation reaction, while the trimethylsilyl group is introduced through a silylation reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide: shares structural similarities with other pyrrolo[2,3-b]pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25BrN4O2Si

Molecular Weight

413.38 g/mol

IUPAC Name

2-bromo-N-propan-2-yl-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C16H25BrN4O2Si/c1-11(2)19-16(22)12-9-21(10-23-6-7-24(3,4)5)15-14(12)20-13(17)8-18-15/h8-9,11H,6-7,10H2,1-5H3,(H,19,22)

InChI Key

ZYEDXUGCYDTQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN(C2=NC=C(N=C12)Br)COCC[Si](C)(C)C

Origin of Product

United States

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